molecular formula C19H13N3O B4485529 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B4485529
M. Wt: 299.3 g/mol
InChI Key: NPVOBTDUVGTYJX-UHFFFAOYSA-N
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Description

3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties . The unique structure of this compound, which includes a pyridine ring fused to a benzochromene core, makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

3-amino-1-pyridin-4-yl-1H-benzo[f]chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-11-15-17(13-7-9-22-10-8-13)18-14-4-2-1-3-12(14)5-6-16(18)23-19(15)21/h1-10,17H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVOBTDUVGTYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylic aldehyde with malononitrile and pyridine derivatives under thermal or ultrasound activation conditions . The reaction can be carried out in various solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, or polyethylene glycol-400. The presence or absence of a catalyst can also influence the reaction outcome .

Industrial Production Methods

the principles of green chemistry, such as catalyst-free conditions and the use of environmentally benign solvents, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve refluxing in solvents like ethanol or methanol .

Major Products

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for the development of novel therapeutic agents. Its structure allows for various modifications that can enhance biological activity.

Antitumor Activity

Research has indicated that derivatives of benzo[f]chromene compounds exhibit significant antitumor properties. For instance, studies have demonstrated that 3-amino derivatives can inhibit the proliferation of cancer cells, particularly in breast and liver cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antiviral Properties

Chromene derivatives, including 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile, have been investigated for their antiviral activities. They have shown efficacy against various viral strains by interfering with viral replication processes . This application is particularly relevant in the context of emerging viral infections.

Synthesis and Chemical Reactions

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

Eco-friendly Synthesis

Recent studies highlight methods for synthesizing fused pyrano[2,3-b]pyrans using ammonium acetate as a catalyst. This process involves the condensation of 4H-chromene derivatives with cyclic dicarbonyl compounds, showcasing the utility of this compound in green chemistry applications .

Formation of Isothiochromene Derivatives

The compound has been utilized in the synthesis of isothiochromene derivatives through direct amination reactions. These derivatives have potential applications in developing new pharmaceuticals due to their unique structural properties .

Material Science Applications

Beyond its medicinal uses, this compound also finds applications in material science, particularly in the development of photo-active materials.

Photonic Applications

Due to its chromophoric properties, this compound can be incorporated into materials designed for photonic applications. Its ability to absorb and emit light makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Anticancer Activity Assessment

A study conducted on various benzo[f]chromene derivatives, including the target compound, assessed their anticancer activities against multiple cancer cell lines. The results showed that specific modifications to the amino group significantly enhanced their cytotoxic effects, indicating a structure-activity relationship that can guide future drug design efforts .

Case Study: Synthesis Methodology

In a detailed synthesis study, researchers employed a three-component reaction involving this compound to produce complex heterocycles with promising biological activities. The methodology showcased not only the efficiency of the synthesis but also the potential for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets and pathways:

Biological Activity

3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a benzo[f]chromene backbone with an amino group and a pyridine ring, contributing to its biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. For instance, the compound can be synthesized via microwave-assisted reactions that enhance yield and purity .

Table 1: Chemical Structure

ComponentDescription
Base StructureBenzo[f]chromene
Functional GroupsAmino group at position 3, Pyridine at position 1
Carbonitrile GroupPresent at position 2

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For example, compounds derived from this scaffold have shown significant inhibition of cell proliferation in triple-negative breast cancer cells (MDA-MB-231) by inducing apoptosis and cell cycle arrest .

  • Apoptosis Induction : The compound increases mitochondrial superoxide levels, leading to decreased mitochondrial membrane potential and activation of caspases, which are crucial for apoptosis .
  • Cell Cycle Arrest : Studies indicate that the compound can cause accumulation in specific phases of the cell cycle, notably the S phase and G2/M phase .
  • Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in its mechanism, promoting oxidative stress within cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzo[f]chromene scaffold significantly influence biological activity. For instance, the introduction of halogens at specific positions on the phenyl ring enhances cytotoxicity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInhibition of proliferation in cancer cells
ApoptosisActivation of caspases
Cell Cycle ArrestAccumulation in S phase and G2/M phase
Oxidative StressIncreased ROS levels

Study on Triple-Negative Breast Cancer

In a notable study involving MDA-MB-231 cells, treatment with this compound led to:

  • Significant reduction in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.
  • Enhanced oxidative stress markers indicating a shift towards pro-apoptotic signaling pathways.

Comparative Analysis with Other Compounds

Comparative studies have shown that derivatives of this compound exhibit similar or superior activity compared to established anticancer agents like Sorafenib. The efficacy is attributed to their ability to target multiple pathways involved in tumor growth and survival .

Q & A

What are the established synthetic routes for 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile, and how do their conditions affect yield and purity?

Level : Basic
Answer :
Two primary synthetic strategies are documented for benzo[f]chromene derivatives:

  • Two-component reactions : Involve arylidene malononitrile derivatives and phenols/naphthols under basic conditions. For example, β-naphthol reacts with benzylidenemalonitrile to form 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile under thermal conditions. Drawbacks include harsh temperatures and low yields (40–60%) .
  • Three-component reactions : Utilize aromatic aldehydes, malonitrile, and α-naphthols. A catalyst-free method in PEG-400 at 100°C for 2–3 hours yields 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile with moderate efficiency . Microwave-assisted protocols using triethylamine or diammonium hydrogen phosphate (DAHP) reduce reaction times (20–30 minutes) and improve yields (75–85%) .

Table 1 : Comparison of Synthesis Methods

MethodComponentsConditionsCatalystYieldDrawbacksReference
Two-component thermalArylidene malononitrile, β-naphthol80–100°C, 6–8 hoursNone40–60%Harsh conditions, low yield
Three-component PEG-400Aldehyde, malonitrile, α-naphthol100°C, 2–3 hoursNone60–70%Solvent dependency
Microwave-assistedPhenol, aldehyde, alkylnitrileMicrowave, 20–30 minutesDAHP75–85%Catalyst optimization needed

Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Level : Basic
Answer :
Key techniques include:

  • NMR spectroscopy : Determines proton environments and carbon frameworks. For example, aromatic protons in pyridine and chromene moieties appear as distinct multiplets in 1H^1H NMR .
  • X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions. Evidence from related compounds (e.g., pyridine-carbonitrile derivatives) confirms bond angles and torsional conformations .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Table 2 : Structural Data from Crystallography (Example)

ParameterValue (Å/°)Compound Reference
C–C bond length (aromatic)1.39–1.42Pyridine-chromene
N–C≡N angle176.8°Carbonitrile derivative
Dihedral angle (pyridine-chromene)12.5°Benzo[f]chromene

How can synthesis be optimized to address low yields and harsh conditions?

Level : Advanced
Answer :
Microwave-assisted synthesis and catalyst selection are pivotal:

  • Microwave irradiation : Reduces reaction time by 80% (e.g., 30 minutes vs. 6 hours) and improves yields via uniform heating .
  • Green solvents : PEG-400 or ethanol minimizes toxicity while maintaining efficiency .
  • Catalyst screening : DAHP enhances cyclocondensation efficiency compared to traditional bases like NaOH .

What biological activities are reported for benzo[f]chromene derivatives, and how are they assayed?

Level : Basic
Answer :
Antimicrobial and antitubercular activities are prominent:

  • Antitubercular assays : Compounds are tested against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays (MIC values typically 12.5–50 µg/mL) .
  • Antibacterial screening : Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria are evaluated via disc diffusion or broth dilution methods .

How do computational methods aid in predicting reactivity or pharmacological potential?

Level : Advanced
Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electron-deficient sites for nucleophilic attacks .
  • Molecular docking : Models interactions with biological targets (e.g., M. tuberculosis enzymes) to prioritize derivatives for synthesis .

What strategies resolve contradictions in bioactivity data across studies?

Level : Advanced
Answer :

  • Standardized protocols : Use identical bacterial strains (e.g., ATCC controls) and assay conditions (e.g., pH, temperature) .
  • Structural verification : Confirm compound identity via 1H^1H-13C^{13}C HMQC NMR and single-crystal XRD to rule out impurities .

How do substituents on the pyridine ring influence physicochemical properties?

Level : Advanced
Answer :
Electron-withdrawing groups (e.g., –Cl, –F) increase electrophilicity at the carbonitrile moiety, enhancing reactivity in cyclocondensation. For example, fluorophenyl-substituted derivatives exhibit red-shifted UV-Vis absorption due to extended conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.